- Preparation of imidazolylaminopyridines and -pyrimidines as JAK kinase inhibitors., World Intellectual Property Organization, , ,
Cas no 935667-21-3 ((1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride)
935667-21-3 structure
Product Name:(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
CAS-Nr.:935667-21-3
MF:C6H9ClFN3
MW:177.607163190842
MDL:MFCD18207119
CID:835607
PubChem ID:66624037
Update Time:2024-10-26
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride
- (R)-benzyl Methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbaMate
- (S)-1-(5-FLUOROPYRIMIDIN-2-YL)ETHANAMINE (HYDROCHLORIDE)
- (S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine hydrochloride
- (S)-1-(5-FLUORO-PYRIMIDIN-2-YL)-ETHYLAMINE HYDROCHLORIDE
- (1S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine hydrochloride
- (S)-1-(5-FLUOROPYRIMIDIN-2-YL)ETHAN-1-AMINE HCL
- (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride(1:x)
- FAXIYWZAHFHREE-WCCKRBBISA-N
- 5884AC
- SB17697
- AX8244301
- (5)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
- [(1S)-1-(5-Fluo
- (1S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride
- [(1S)-1-(5-Fluoropyrimidin-2-yl)ethyl]amine hydrochloride
- 935667-21-3
- DTXSID40735465
- AS-43532
- DB-353629
- (1S)-1-(5-fluoropyrimidin-2-yl)ethanamine;hydrochloride
- (1S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine--hydrogen chloride (1/1)
- AKOS016000453
- (S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine hydrochloride
- 1075756-60-3
- MFCD18207119
- DB-258129
- (S)-1-(5-FLUORO-PYRIMIDIN-2-YL)-ETHYLAMINEHYDROCHLORIDE
- CS-M0358
- SCHEMBL218361
- (1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
-
- MDL: MFCD18207119
- Inchi: 1S/C6H8FN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m0./s1
- InChI-Schlüssel: FAXIYWZAHFHREE-WCCKRBBISA-N
- Lächelt: [C@H](C1N=CC(F)=CN=1)(N)C.Cl
Berechnete Eigenschaften
- Genaue Masse: 177.0469032g/mol
- Monoisotopenmasse: 177.0469032g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 101
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 51.8
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 090039-250mg |
(S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine hydrochloride, 95+% |
935667-21-3 | 95+% | 250mg |
$439.00 | 2023-09-06 | |
| Matrix Scientific | 090039-1g |
(S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine hydrochloride, 95+% |
935667-21-3 | 95+% | 1g |
$975.00 | 2023-09-06 | |
| Chemenu | CM166883-1g |
(S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine hydrochloride |
935667-21-3 | 95% | 1g |
$430 | 2021-08-05 | |
| TRC | F402565-10mg |
(S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine Hydrochloride |
935667-21-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402565-50mg |
(S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine Hydrochloride |
935667-21-3 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | F402565-100mg |
(S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine Hydrochloride |
935667-21-3 | 100mg |
$ 250.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S47260-250mg |
(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride |
935667-21-3 | 250mg |
¥4022.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S47260-100mg |
(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride |
935667-21-3 | 100mg |
¥2012.0 | 2021-09-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0231S-1g |
(S)-1-(5-Fluoro-pyrimidin-2-yl)-ethylamine hydrochloride |
935667-21-3 | 98% | 1g |
11702.99CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0231S-5g |
(S)-1-(5-Fluoro-pyrimidin-2-yl)-ethylamine hydrochloride |
935667-21-3 | 98% | 5g |
40960.45CNY | 2021-05-07 |
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Referenz
- Preparation of thiazolylaminopyrimidines for the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Referenz
- Synthesis of 9-(pyrazol-3-yl)-9H-purine-2-amine and 3-(pyrazol-3-yl)-3H-imidazo[4,5-b]pyridin-5-amine derivatives for treating cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Referenz
- Preparation of pyrazolyl-amino-substituted pyrazines for treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Referenz
- 4-(Pyrazol-3-ylamino)pyrimidine derivatives as tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- 9-(pyrazol-3-yl)-9H-purine-2-amine and 3-(pyrazol-3-yl)-3H-imidazo[4,5-B] pyridin-5-amine derivatives and their use for the treatment of cancer, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Referenz
- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Referenz
- Preparation of tricyclyl 2,4-diamino-1,3,5-triazine derivatives as JAK inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Referenz
- N-Pyrazolyl fused pyrimidinamine derivatives as JAK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of myeloproliferative disorders and cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Referenz
- Pyrazol-3-yl-3H-imidazo[4,5-b]pyridine derivatives as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Referenz
- Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases, Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Pyridoxal 5′-phosphate , Acetic acid , Potassium carbonate , Tripotassium phosphate Catalysts: Omega transaminase Solvents: Toluene , Water ; 18 h, pH 7.5, 29 °C
Referenz
- Use of ω-Transaminase Enzyme Chemistry in the Synthesis of a JAK2 Kinase Inhibitor, Organic Process Research & Development, 2013, 17(9), 1123-1130
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Potassium carbonate , (S)-1-Phenylethylamine , Monopotassium phosphate Catalysts: Pyridoxal 5′-phosphate , Omega transaminase Solvents: Toluene , Water ; pH 7.5; 18 h, 29 °C
1.2 Reagents: Potassium carbonate , Di-tert-butyl dicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Isopropanol ; 18 h, rt → 40 °C
1.2 Reagents: Potassium carbonate , Di-tert-butyl dicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Isopropanol ; 18 h, rt → 40 °C
Referenz
- Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System, Organic Process Research & Development, 2013, 17(9), 1117-1122
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Di-tert-butyl dicarbonate ; 180 °C
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
1.3 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
1.3 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane
Referenz
- Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(23), 6524-6528
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway, Journal of Medicinal Chemistry, 2011, 54(1), 262-276
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Raw materials
- (S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide
- (S)-alpha-phenylethylamine
- (S)-Tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
- 1-(5-fluoropyrimidin-2-yl)ethan-1-one
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Preparation Products
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:935667-21-3)(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
Bestellnummer:A897792
Bestandsstatus:in Stock
Menge:1g/250mg/100mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:00
Preis ($):651.0/542.0/243.0
Email:sales@amadischem.com
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Verwandte Literatur
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:935667-21-3)(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
Reinheit:99%/99%/99%
Menge:1g/250mg/100mg
Preis ($):651.0/542.0/243.0